2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile
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Overview
Description
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a tetrahydroisoquinoline moiety, which is further functionalized with methoxy groups and a nitrile group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized using the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Quinoline Formation: The quinoline core can be constructed via cyclization reactions involving appropriate precursors, such as 2-aminobenzonitrile and an aldehyde.
Coupling Reaction: The final step involves coupling the tetrahydroisoquinoline moiety with the quinoline core, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Conversion of nitrile groups to primary amines.
Substitution: Introduction of various alkyl groups at the methoxy positions.
Scientific Research Applications
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of drugs targeting neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Biological Studies: The compound is used in studies investigating its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A simpler analog lacking the quinoline and nitrile groups.
Quinoline-3-carbonitrile: A compound with a similar quinoline core but without the tetrahydroisoquinoline moiety.
1,2,3,4-Tetrahydroisoquinoline: A basic structure without methoxy and nitrile substitutions.
Uniqueness
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the tetrahydroisoquinoline and quinoline cores, along with methoxy and nitrile groups, allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications .
Properties
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-25-19-10-14-7-8-24(13-17(14)11-20(19)26-2)21-16(12-22)9-15-5-3-4-6-18(15)23-21/h3-6,9-11H,7-8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYPRINWLMSBCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC4=CC=CC=C4C=C3C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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